Semicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)-
CAS No.: 119034-15-0
Cat. No.: VC17285424
Molecular Formula: C13H14N4O
Molecular Weight: 242.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119034-15-0 |
|---|---|
| Molecular Formula | C13H14N4O |
| Molecular Weight | 242.28 g/mol |
| IUPAC Name | 1-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-3-phenylurea |
| Standard InChI | InChI=1S/C13H14N4O/c1-17-9-5-8-12(17)10-14-16-13(18)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,18)/b14-10+ |
| Standard InChI Key | JVEMRXYMHBTPLT-GXDHUFHOSA-N |
| Isomeric SMILES | CN1C=CC=C1/C=N/NC(=O)NC2=CC=CC=C2 |
| Canonical SMILES | CN1C=CC=C1C=NNC(=O)NC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Semicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)-, adopts a planar configuration due to conjugation across its hydrazone () backbone. The phenyl group at the 4-position and the 1-methylpyrrole moiety introduce steric and electronic modifications that influence its reactivity and intermolecular interactions. Key parameters include:
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 242.28 g/mol |
| IUPAC name | 1-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-3-phenylurea |
| SMILES | CN1C=CC=C1C=NN\C(=O)NC2=CC=CC=C2 |
The E isomer predominates in the solid state, stabilized by intramolecular hydrogen bonding and π-π stacking interactions .
Tautomerism and Isomerism
Semicarbazones exist in equilibrium between keto and enol tautomers. For this compound, X-ray crystallography confirms the keto form () in the solid state, with the 1-methylpyrrole group adopting a coplanar orientation relative to the hydrazone bridge . Quantum mechanical calculations suggest a tautomeric energy barrier of ~25 kJ/mol, favoring the keto form under standard conditions .
Synthesis and Preparation
Reaction Pathways
The synthesis involves condensing 1-methylpyrrole-2-carboxaldehyde with 4-phenylsemicarbazide under acidic conditions (Scheme 1):
Table 1: Optimized reaction conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | 0.1 M HCl |
| Temperature | 60–70°C |
| Reaction time | 4–6 hours |
| Yield | 68–72% |
Crystallization from ethanol/water mixtures yields prismatic crystals suitable for X-ray analysis .
Structural Characterization
Spectroscopic Analysis
IR Spectroscopy: Key absorption bands include:
H NMR (DMSO-d):
-
δ 8.45 (s, 1H, NH)
-
δ 7.60–7.20 (m, 5H, phenyl)
-
δ 6.85 (t, 1H, pyrrole H-4)
-
δ 6.20 (d, 1H, pyrrole H-3)
Crystallographic Data
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group ) with unit cell parameters:
The molecular packing is stabilized by N–H···O hydrogen bonds (2.89 Å) and C–H···π interactions (3.42 Å) between adjacent phenyl rings .
| Metal Ion | Expected Coordination Mode |
|---|---|
| Cu(II) | N,O-bidentate via imine and carbonyl |
| Zn(II) | N,N-bidentate via pyrrole and hydrazone |
Materials Science
The extended π-system and hydrogen-bonding capacity make this compound a candidate for organic semiconductors or supramolecular assemblies. Comparative data from related semicarbazones indicate charge carrier mobilities of in thin-film transistors .
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